![molecular formula C7H6N2O B1426078 吡咯并[1,2-B]哒嗪-4(1H)-酮 CAS No. 888720-26-1](/img/structure/B1426078.png)
吡咯并[1,2-B]哒嗪-4(1H)-酮
概述
描述
Pyrrolo[1,2-B]pyridazin-4(1H)-one is a nitrogen-containing heterocyclic compound . It has a molecular weight of 134.14 . The IUPAC name for this compound is pyrrolo[1,2-b]pyridazin-4(1H)-one .
Synthesis Analysis
A one-pot copper (II)-catalyzed tandem synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones from N-aminopyrroles has been developed . This tandem reaction involves a Conrad–Limpach-type reaction, including the thermal condensation of N-aminopyrroles with the carbonyl group of β-oxo esters followed by the cyclization of Schiff base intermediates .Molecular Structure Analysis
The InChI code for Pyrrolo[1,2-B]pyridazin-4(1H)-one is 1S/C7H6N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-5,8H . The InChI key is QGWOZLJTLRKDOF-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrrolo[1,2-B]pyridazin-4(1H)-one can be synthesized from N-aminopyrroles . The corresponding products could be converted directly into diverse pyrrolo[1,2-b]pyridazine for drug discovery and materials science .Physical And Chemical Properties Analysis
Pyrrolo[1,2-B]pyridazin-4(1H)-one has a predicted density of 1.33±0.1 g/cm3 . It has a boiling point of 250.499°C at 760 mmHg . The compound is a solid at room temperature .科学研究应用
Cancer Therapy: FGFR Inhibitors
Pyrrolo[1,2-B]pyridazin-4(1H)-one: derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are critical in various types of tumors, and their abnormal activation is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . Compounds like 4h, derived from Pyrrolo[1,2-B]pyridazin-4(1H)-one, have shown to inhibit cancer cell proliferation, induce apoptosis, and significantly reduce migration and invasion of cancer cells .
Lead Compound Optimization
Due to its low molecular weight and potent FGFR inhibitory activity, Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives serve as appealing lead compounds for further optimization in drug development . The optimization process involves enhancing the compound’s pharmacological profile, which includes its potency, selectivity, and pharmacokinetics.
Signal Transduction Pathway Studies
The FGFR signaling pathway is involved in organ development, cell proliferation and migration, angiogenesis, and other physiological processes . Studying Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives can provide insights into the signal transduction pathways regulated by FGFRs, contributing to a better understanding of cellular mechanisms.
Design Strategy for Novel Chemotypes
Researchers utilize structure-based design strategies to create novel chemotypes of FGFR inhibitors using the Pyrrolo[1,2-B]pyridazin-4(1H)-one motif as a hinge binder . This approach helps in the discovery of new therapeutic agents with potential clinical applications.
Transwell Chamber Assay for Metastasis Research
The effect of Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives on the migration and invasion abilities of cancer cells can be evaluated through the transwell chamber assay . This assay is crucial for metastasis research and understanding how cancer spreads within the body.
Development of Targeted Cancer Therapeutics
The development of targeted cancer therapeutics is another application of Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives. By specifically targeting the FGFR signaling pathway, these compounds can be used to create therapies that are more effective and have fewer side effects compared to traditional chemotherapy .
Understanding Drug Resistance Mechanisms
Studying the interaction of Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives with FGFRs can also help in understanding the mechanisms behind drug resistance in cancer therapy . This knowledge is vital for developing new strategies to overcome resistance and improve treatment outcomes.
安全和危害
未来方向
属性
IUPAC Name |
1H-pyrrolo[1,2-b]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWOZLJTLRKDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725560 | |
| Record name | Pyrrolo[1,2-b]pyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[1,2-B]pyridazin-4(1H)-one | |
CAS RN |
888720-26-1 | |
| Record name | Pyrrolo[1,2-b]pyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is novel about the reported synthesis of 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones?
A1: The research presents a novel one-pot method for synthesizing 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones using a copper(II) catalyst. [] This approach utilizes a tandem reaction sequence involving a Conrad–Limpach-type reaction. Unlike traditional Conrad–Limpach quinoline synthesis, this method successfully employs copper(II) as a catalyst, marking its first reported use in this type of transformation. [] This finding offers a potentially more efficient and versatile route to these valuable compounds. You can find more details in the paper published here: .
Q2: What is the significance of synthesizing compounds like 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones?
A2: The significance lies in the potential of these compounds to serve as building blocks for more complex molecules with applications in drug discovery and materials science. [] The ability to introduce various substituents at the 2-position allows for fine-tuning of the molecule's properties, potentially leading to improved efficacy, altered reactivity, or enhanced material properties. This highlights the importance of developing efficient and versatile synthetic routes like the copper(II)-catalyzed method described in the research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

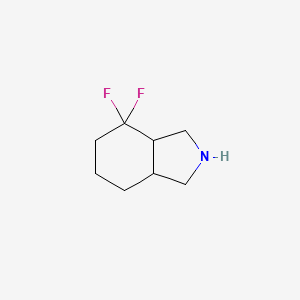


![7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1426002.png)
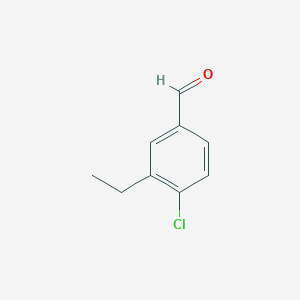
![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1426005.png)
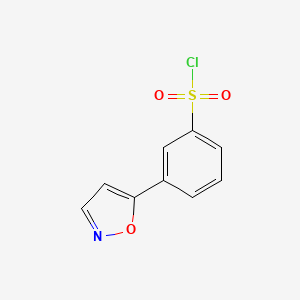
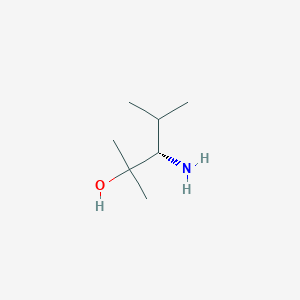
![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)
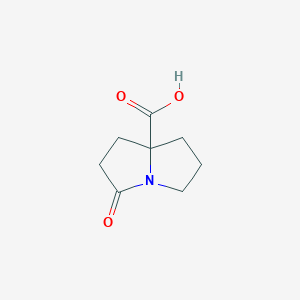

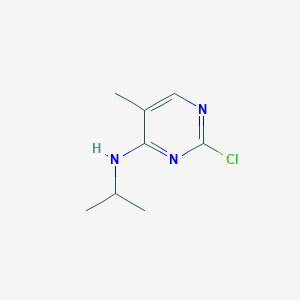
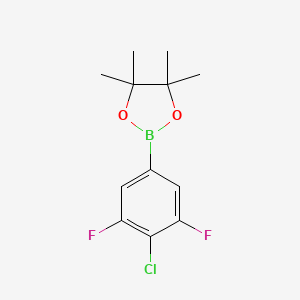
![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)